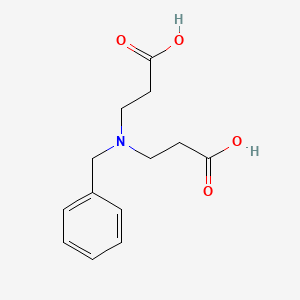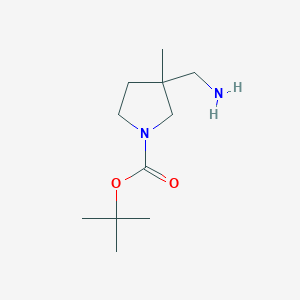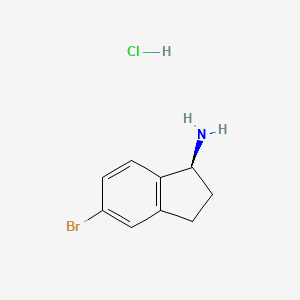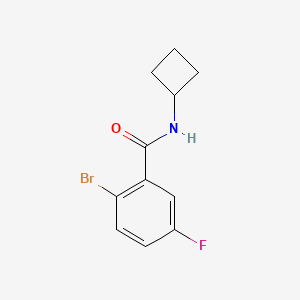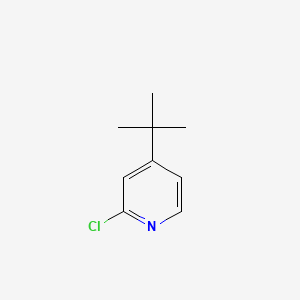
4-(Tert-butyl)-2-chloropyridine
Übersicht
Beschreibung
4-(Tert-butyl)-2-chloropyridine is a useful research compound. Its molecular formula is C9H12ClN and its molecular weight is 169.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymerization and Material Science
4-(Tert-butyl)-2-chloropyridine and its derivatives play a significant role in polymer science. For example, the polycondensation of 4-chloropyridine derivatives, including this compound, is explored using various initiators and reagents. This process contributes to controlled polymerization with well-defined end groups, indicating potential applications in creating specific polymers with predetermined properties (Nose, Iyoda, & Sanji, 2014).
Solar Cell Technology
In the realm of renewable energy, particularly solar cell technology, this compound has been investigated for its role in increasing the open-circuit voltage of dye-sensitized solar cells. The addition of this compound to the electrolyte results in reduced interface defect density and decreased charge carrier recombination, thereby enhancing the efficiency of solar cells (Dürr, Yasuda, & Nelles, 2006).
Fluorescent Dye Applications
Another application is in the field of dyes and pigments. This compound derivatives, such as 4- Tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP), exhibit unique properties such as yellow-green fluorescence and piezochromism, making them interesting candidates for fluorescent dyes (Gawinecki, Viscardi, Barni, & Hanna, 1993).
Chemical Synthesis and Catalysis
In chemical synthesis and catalysis, the compound and its related structures are used in various reactions. For example, 2-tert-Butyl-6-(4-fluorophenyl)pyridine, a related compound, shows activity in the activation of C-H bonds, demonstrating its potential in catalytic processes and the synthesis of complex molecules (Crosby, Clarkson, & Rourke, 2009).
Environmental Applications
Environmental applications include the photolytic and photocatalytic degradation of pyridine derivatives. Studies on the degradation of substituted pyridines like this compound can contribute to environmental remediation, especially in the treatment of wastewater containing hazardous pyridine compounds (Stapleton, Konstantinou, Mantzavinos, Hela, & Papadaki, 2010).
Wirkmechanismus
Pyridines
are a class of compounds that are used in a variety of applications, including as building blocks in the synthesis of pharmaceuticals and agrochemicals . They can act as ligands, binding to a variety of targets, and their mode of action can vary widely depending on the specific compound and target .
Tert-butyl compounds
, such as “4-(Tert-butyl)-2-chloropyridine”, are often used in organic synthesis due to their stability. The tert-butyl group is non-reactive and can serve as a protective group for reactive sites in a molecule during a chemical reaction .
The biochemical pathways affected by a specific pyridine or tert-butyl compound would depend on the compound’s specific targets and mode of action. Similarly, the pharmacokinetics of these compounds—how they are absorbed, distributed, metabolized, and excreted in the body—can vary widely .
The result of action of these compounds at the molecular and cellular level can include a wide range of effects, depending on the specific compound and its targets. These can include inhibiting or activating enzymes, binding to receptors and modulating their activity, and more .
The action environment can also influence the action, efficacy, and stability of these compounds. Factors such as pH, temperature, and the presence of other compounds can affect a compound’s stability and how it interacts with its targets .
Eigenschaften
IUPAC Name |
4-tert-butyl-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGNULHQVUWRGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721046 | |
| Record name | 4-tert-Butyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81167-60-4 | |
| Record name | 4-tert-Butyl-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tert-Butyl)-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(tert-butyl)-2-chloropyridine enhance the performance of spiro-OMeTAD in perovskite solar cells?
A1: this compound acts as a p-dopant for the spiro-OMeTAD hole-transport layer (HTL) in perovskite solar cells. [] Traditional p-doping methods using 4-tert-butylpyridine can lead to pore formation in the HTL, negatively impacting device performance. In contrast, this compound facilitates instant p-doping and prevents pore formation. [] This results in improved hole mobility and conductivity within the HTL, leading to enhanced power conversion efficiency and device stability.
Q2: Are there any observed differences in material compatibility and stability when using this compound compared to conventional dopants?
A2: Yes, the research indicates that using this compound as a p-dopant significantly improves the stability of perovskite solar cells, particularly under thermal and humid conditions. [] The absence of pore formation in the HTL contributes to this enhanced stability. Further research may explore long-term stability and compatibility with various perovskite compositions and device architectures.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Amino-n-[3-(dimethylamino)propyl]propanamide dihydrochloride](/img/structure/B1527529.png)
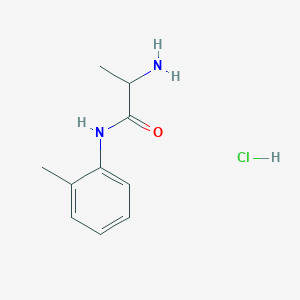
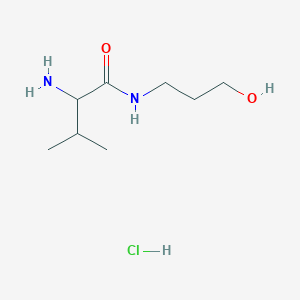
![2-Amino-n-[3-(dimethylamino)propyl]acetamide dihydrochloride](/img/structure/B1527534.png)

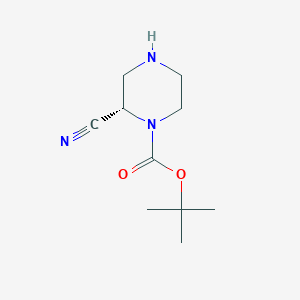
![7-Boc-1-oxo-2,7-diazaspiro[3.5]nonane](/img/structure/B1527540.png)
